![molecular formula C15H23BrO B13187251 ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene: is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromomethyl group and a methylhexyl group are attached to the benzene ring through an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)-5-methylhexanol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar solvents like water or ethanol.
Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology:
Bioconjugation: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the attachment of various functional groups for biological studies.
Medicine:
Drug Development: Its derivatives may possess biological activity and can be explored for potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer or a cross-linking agent in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The molecular targets and pathways involved in its biological activity would depend on the specific functional groups attached to the benzene ring and their interactions with biological molecules.
Comparison with Similar Compounds
Bromomethyl methyl ether: Similar in having a bromomethyl group but differs in the overall structure and reactivity.
Benzyl bromide: Shares the bromomethyl group attached to a benzene ring but lacks the additional hexyl group.
4-Bromomethyl-5-methylhexanol: Similar in structure but lacks the benzene ring.
Uniqueness: ({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene is unique due to its combination of a bromomethyl group and a methylhexyl group attached to a benzene ring through an oxygen bridge. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C15H23BrO |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
[4-(bromomethyl)-5-methylhexoxy]methylbenzene |
InChI |
InChI=1S/C15H23BrO/c1-13(2)15(11-16)9-6-10-17-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12H2,1-2H3 |
InChI Key |
OOWZTMWAOODZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


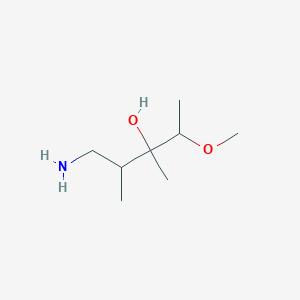
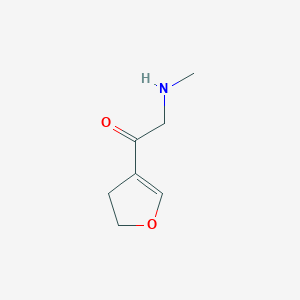

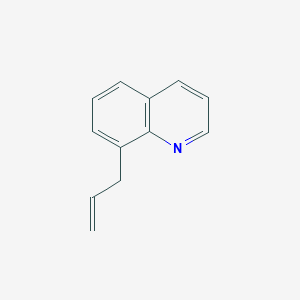
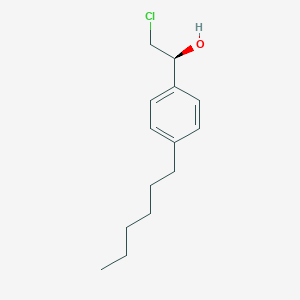


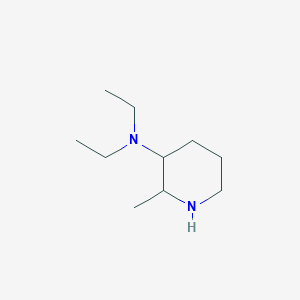
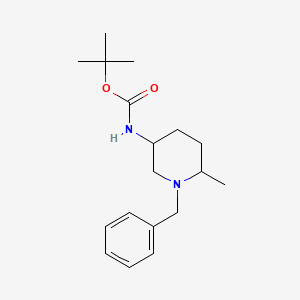

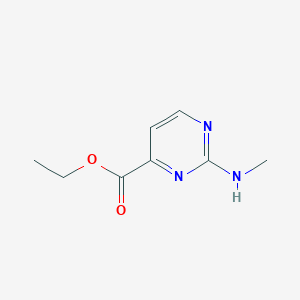

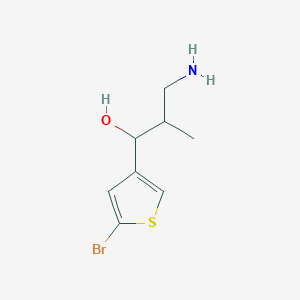
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
